molecular formula C12H14BrF3N2O2 B8154002 tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate

tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B8154002
M. Wt: 355.15 g/mol
InChI Key: UTNIMFKSQHKBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate is a chemical compound with the molecular formula C12H14BrF3N2O2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a trifluoroethyl group attached to the carbamate moiety

Preparation Methods

The synthesis of tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of 5-bromopyridin-3-amine with tert-butyl chloroformate and 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in various interactions, such as halogen bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (5-bromopyridin-3-yl)(2,2,2-trifluoroethyl)carbamate include:

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18(7-12(14,15)16)9-4-8(13)5-17-6-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNIMFKSQHKBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.